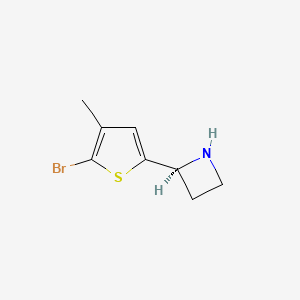
3-Fluoro-5-nitroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitroisonicotinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 1-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitroisonicotinonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated pyridine derivative. For instance, starting from 3-fluoropyridine, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. Subsequently, the nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyanation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-nitroisonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Fluoro-5-aminoisonicotinonitrile.
Oxidation: 3-Fluoro-5-nitroisonicotinic acid or its amide derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-nitroisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-nitroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-nitropyridine: Similar structure but lacks the nitrile group.
5-Nitroisonicotinonitrile: Similar structure but lacks the fluorine atom.
3-Fluoroisonicotinonitrile: Similar structure but lacks the nitro group.
Uniqueness
3-Fluoro-5-nitroisonicotinonitrile is unique due to the combination of the fluorine, nitro, and nitrile groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C6H2FN3O2 |
|---|---|
Poids moléculaire |
167.10 g/mol |
Nom IUPAC |
3-fluoro-5-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2FN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H |
Clé InChI |
TYEJZLOCXMTSCX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



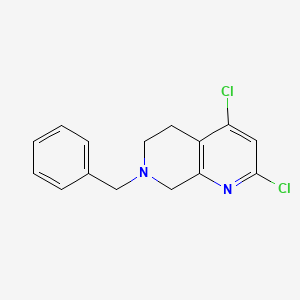

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
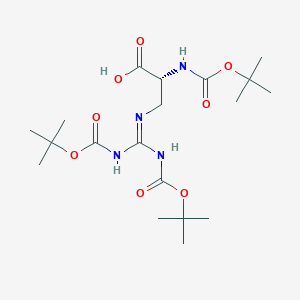
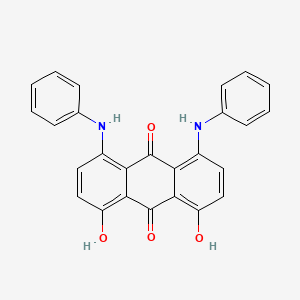
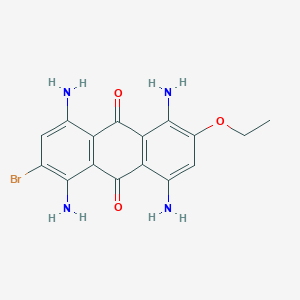

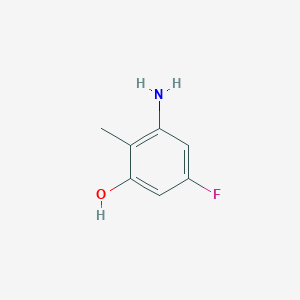
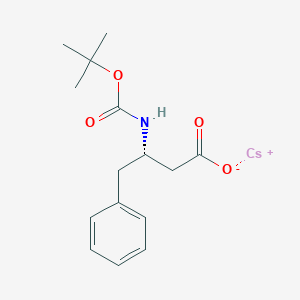
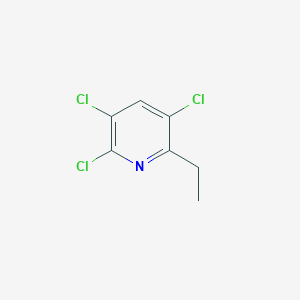
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
